Cas no 678969-18-1 ((R)-3-Amino-3-(pyridin-4-yl)propanoic acid)

(R)-3-Amino-3-(pyridin-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-3-Amino-3-(pyridin-4-yl)propanoic acid
- (R)-3-AMINO-3-(PYRIDIN-4-YL)PROPANOIC ACID; AG-G-57888; (3R)-3-AMINO-3-(PYRIDIN-4-YL)PROPANOIC ACID; PubChem15103; SureCN5720968; CTK5C6878; AB36081; 4-Pyridinepropanoicacid, b-amino-, (bR)-;
- EN300-255017
- (R)-3-AMINO-3-(PYRIDIN-4-YL)PROPANOICACID
- AKOS026730579
- DTXSID90651166
- 678969-18-1
- SCHEMBL5720968
- (3R)-3-amino-3-pyridin-4-ylpropanoic acid
- (R)-3-Amino-3-pyridin-4-yl-propionic acid hydrochloride
- (3R)-3-AMINO-3-(4-PYRIDYL)PROPANOIC ACID
- (3R)-3-AMINO-3-(PYRIDIN-4-YL)PROPANOIC ACID
- A835926
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- MDL: MFCD07373018
- Inchi: 1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1
- InChI Key: HELGKMIKUOPFTO-SSDOTTSWSA-N
- SMILES: OC(C[C@H](C1C=CN=CC=1)N)=O
Computed Properties
- Exact Mass: 166.0743
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- PSA: 76.21
(R)-3-Amino-3-(pyridin-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255017-1.0g |
(3R)-3-amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
TRC | R295030-50mg |
(R)-3-Amino-3-(pyridin-4-yl)propanoic Acid |
678969-18-1 | 50mg |
$1499.00 | 2023-05-17 | ||
Enamine | EN300-255017-2.5g |
(3R)-3-amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-255017-0.1g |
(3R)-3-amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 95% | 0.1g |
$804.0 | 2024-06-19 | |
Ambeed | A902048-1g |
(R)-3-Amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 97% | 1g |
$604.0 | 2024-04-18 | |
TRC | R295030-25mg |
(R)-3-Amino-3-(pyridin-4-yl)propanoic Acid |
678969-18-1 | 25mg |
$873.00 | 2023-05-17 | ||
Enamine | EN300-255017-0.5g |
(3R)-3-amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 95% | 0.5g |
$877.0 | 2024-06-19 | |
Enamine | EN300-255017-10.0g |
(3R)-3-amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
Enamine | EN300-255017-0.25g |
(3R)-3-amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 95% | 0.25g |
$840.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1901152-1g |
(R)-3-Amino-3-(pyridin-4-yl)propanoic acid |
678969-18-1 | 1g |
¥11059.00 | 2024-05-04 |
(R)-3-Amino-3-(pyridin-4-yl)propanoic acid Related Literature
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Additional information on (R)-3-Amino-3-(pyridin-4-yl)propanoic acid
(R)-3-Amino-3-(pyridin-4-yl)propanoic Acid: A Comprehensive Overview
The compound with CAS No. 678969-18-1, commonly referred to as (R)-3-Amino-3-(pyridin-4-yl)propanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group and a pyridine ring attached to a chiral propanoic acid backbone. The (R) configuration of this molecule plays a crucial role in its stereochemical properties, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the potential of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid in drug discovery. Researchers have explored its ability to act as a chiral building block in the synthesis of bioactive molecules. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound can serve as a precursor for the development of novel anti-inflammatory agents. The pyridine ring, known for its aromatic stability and potential for hydrogen bonding, contributes significantly to the molecule's pharmacokinetic properties.
In addition to its pharmaceutical applications, (R)-3-Amino-3-(pyridin-4-yl)propanoic acid has shown promise in materials science. Its chiral nature makes it an ideal candidate for the synthesis of enantioselective catalysts. A 2022 paper in Nature Communications reported that derivatives of this compound can be used to create asymmetric catalysts for the synthesis of complex organic molecules. This finding underscores the versatility of the compound across multiple disciplines.
The synthesis of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the production of this compound. For example, a 2021 study in Angewandte Chemie described a novel enzymatic approach to synthesize this molecule with over 95% ee, significantly improving its scalability for industrial use.
One of the most intriguing aspects of (R)-3-Amino-3-(pyridin-4-yl)propanoic acid is its ability to participate in various chemical reactions due to its functional groups. The amino group can act as a nucleophile or base, while the carboxylic acid group provides acidity and potential for esterification or amidation. These properties make it a versatile starting material for constructing more complex molecules.
Furthermore, recent research has focused on the biological activity of this compound. In vitro studies have shown that it exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. While these findings are still preliminary, they suggest that (R)-3-Amino-3-(pyridin-4-yL)propanoic acid could serve as a lead compound for developing therapeutic agents targeting such conditions.
In conclusion, (R)-3-Amino-3-(pyridin-4-yL)propanoic acid is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.
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